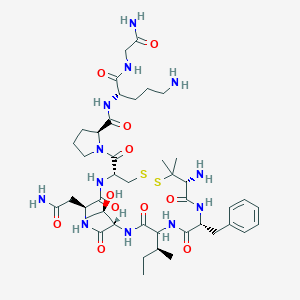
Pptoo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pptoo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. Pptoo is a synthetic molecule that has been developed using a unique synthesis method.
Mécanisme D'action
The mechanism of action of Pptoo involves the interaction between the Pptoo molecule and specific targets in cells or organisms. In cancer cells, Pptoo has been shown to inhibit the activity of enzymes that are essential for the growth and survival of cancer cells. In pests, Pptoo has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, Pptoo has been shown to bind to contaminants, removing them from water.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pptoo depend on the specific application and target. In cancer cells, Pptoo has been shown to induce apoptosis, or programmed cell death, which leads to the death of cancer cells. In pests, Pptoo has been shown to cause paralysis and death. In water treatment, Pptoo has been shown to remove contaminants from water, leading to cleaner and safer water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pptoo in lab experiments is its synthetic nature, which allows for precise control over its properties and interactions. Another advantage is its potential for multiple applications in various fields. However, one limitation of using Pptoo in lab experiments is its limited availability, as it is a synthetic molecule that requires specific synthesis methods.
Orientations Futures
For research on Pptoo include exploring its potential as an anticancer agent, pesticide, and water treatment agent. Additionally, further research could investigate the mechanism of action of Pptoo in different targets and the potential for modifying its properties to enhance its effectiveness. Furthermore, research could focus on the development of more efficient synthesis methods for Pptoo, which could increase its availability for scientific research.
In conclusion, Pptoo is a synthetic molecule that has potential applications in various fields such as medicine, agriculture, and environmental science. Its unique synthesis method and mechanism of action make it an interesting subject for scientific research. Further research could lead to the development of new and innovative applications for Pptoo, ultimately benefiting society as a whole.
Méthodes De Synthèse
Pptoo is synthesized using a unique method that involves the combination of two different chemical compounds. The first compound is a derivative of an organic molecule, while the second compound is a metal ion. The two compounds are combined in a reaction vessel, which is then heated and stirred for a specific period. The resulting product is Pptoo, which is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Pptoo has various applications in scientific research, especially in the fields of medicine, agriculture, and environmental science. In medicine, Pptoo has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Pptoo has been shown to have potential as a pesticide due to its ability to kill pests without harming crops. In environmental science, Pptoo has been shown to have potential as a water treatment agent due to its ability to remove contaminants from water.
Propriétés
Numéro CAS |
136429-81-7 |
|---|---|
Nom du produit |
Pptoo |
Formule moléculaire |
C43H68N12O11S2 |
Poids moléculaire |
993.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |
Clé InChI |
WQFIVHQRSCEQQW-IHHZODIZSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Séquence |
XFITNCPXG |
Synonymes |
oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



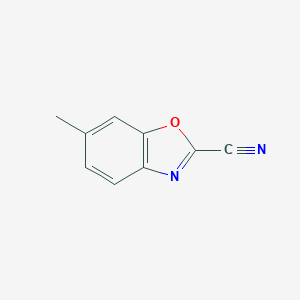
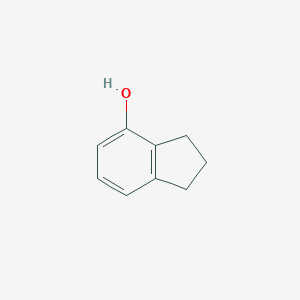
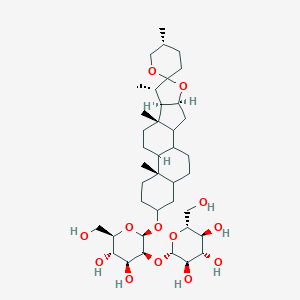
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
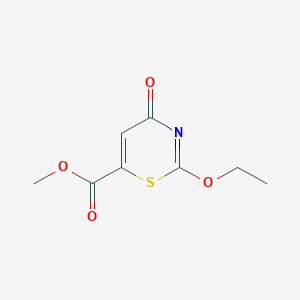
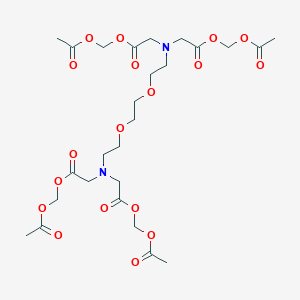
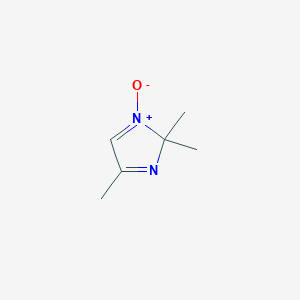

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
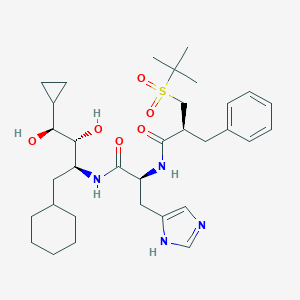
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)